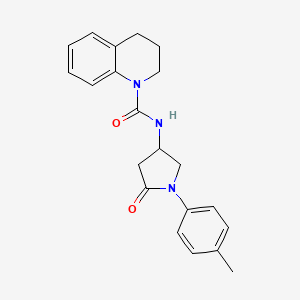

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide, also known as OTAVA-BB 120832, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Approaches and Characterization

Fluorescent Anion Sensing : Derivatives of N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)-3,4-dihydroquinoline-1(2H)-carboxamide have been explored for their fluorescent anion sensing capabilities in water. These compounds, characterized by their rigid structures and high acidity, exhibit efficient fluorescence quenching by various anions, demonstrating their potential as fluorescent sensors in aqueous environments (Dorazco‐González et al., 2014).

C-H Functionalization : The process of C-H functionalization of cyclic amines, including pyrrolidine, using α,β-unsaturated aldehydes and ketones, highlights another avenue of synthetic application. This method facilitates the generation of ring-fused pyrrolines, which can be further oxidized or reduced, showcasing the versatility of these compounds in synthetic organic chemistry (Kang et al., 2015).

Potential Applications

Antibacterial and Anticancer Evaluation : Derivatives of this compound have been synthesized and evaluated for their antibacterial and anticancer activities. These studies indicate the potential of these compounds in medicinal chemistry, especially in the development of new therapeutic agents (Bondock & Gieman, 2015).

Stereochemical Aspects in Pyrrole Formation : The stereochemical aspects of forming pyrrole derivatives from substituted piperidin-4-one oximes and acetylene have been investigated. This research sheds light on the intricate stereochemical changes occurring during the pyrrolization process, which is crucial for the synthesis of stereochemically complex heterocycles (Trofimov et al., 1991).

properties

IUPAC Name |

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dihydro-2H-quinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-15-8-10-18(11-9-15)24-14-17(13-20(24)25)22-21(26)23-12-4-6-16-5-2-3-7-19(16)23/h2-3,5,7-11,17H,4,6,12-14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILDGDMSLVILPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2564627.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2564630.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2564639.png)